N-(Cyclopropylmethyl)normorphinone
Description
Properties
CAS No. |
91265-68-8 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H21NO3/c22-15-5-3-12-9-14-13-4-6-16(23)19-20(13,17(12)18(15)24-19)7-8-21(14)10-11-1-2-11/h3-6,11,13-14,19,22H,1-2,7-10H2/t13-,14+,19-,20-/m0/s1 |
InChI Key |
LJHOJDWHEHQATH-ILWKUFEGSA-N |
SMILES |
C1CC1CN2CCC34C5C2CC6=C3C(=C(C=C6)O)OC4C(=O)C=C5 |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5[C@H]2CC6=C3C(=C(C=C6)O)O[C@H]4C(=O)C=C5 |
Canonical SMILES |
C1CC1CN2CCC34C5C2CC6=C3C(=C(C=C6)O)OC4C(=O)C=C5 |
Synonyms |
N-(cyclopropylmethyl)normorphinone N-(cyclopropylmethyl)normorphinone perchlorate N-CPMNM |
Origin of Product |
United States |
Ii. Synthetic Methodologies for N Cyclopropylmethyl Normorphinone and Analogues
Precursor Sourcing and Derivation from Morphinan (B1239233) Scaffolds
The morphinan ring system, the structural foundation of N-(Cyclopropylmethyl)normorphinone, is most practicably obtained from opium poppy alkaloids. These natural products provide a stereochemically complex scaffold that is difficult to construct through total synthesis, making them indispensable starting materials.
Thebaine is a principal alkaloid from the opium poppy and serves as a key starting material for the semi-synthesis of numerous morphinan derivatives. nih.gov Its dienol ether structure makes it a versatile precursor for conversion into 14-hydroxymorphinans. For instance, noroxymorphone, a close structural relative of the target compound's core, has been prepared from thebaine in a seven-step process. researchgate.net This synthesis involves key steps such as the formation of an iron tricarbonyl complex of thebaine, followed by N- and O-demethylation, and subsequent oxidation. researchgate.net
Oripavine, the 3-O-demethylated analogue of thebaine, is another critical precursor. nih.gov It is particularly useful in syntheses where the C3-phenolic hydroxyl group is required, such as in the synthesis of buprenorphine. nih.govresearchgate.netsigmaaldrich.com The synthetic routes from oripavine often involve its conversion to an N-cyclopropylmethyl nororipavine intermediate, highlighting its utility in constructing the specific N-substituent of interest. nih.govsigmaaldrich.com
The replacement of the N-methyl group found in natural morphine alkaloids is a critical step to produce the "nor" intermediates, which are secondary amines. chim.it This transformation allows for the subsequent introduction of various N-substituents that modulate pharmacological activity. chim.it Several methods for N-demethylation have been developed over the years.
One of the oldest methods is the von Braun reaction , which utilizes cyanogen (B1215507) bromide. chim.itnih.gov However, the high toxicity of this reagent is a significant drawback for both laboratory and industrial applications. nih.gov
A more common and less hazardous approach involves the use of chloroformate esters . chim.itgoogle.com In this two-step process, the tertiary amine reacts with a chloroformate, such as phenyl chloroformate, to form a carbamate (B1207046) intermediate. Subsequent hydrolysis or hydrazinolysis of this carbamate yields the desired secondary amine. chim.it An improved procedure using phenyl chloroformate followed by hydrazinolysis was reported to be superior in yield, though it could produce dihydronormorphine (B1608301) as a byproduct. chim.it
More modern methods include palladium-catalyzed N-demethylation . google.com These procedures can be performed in a one-pot fashion, reacting the alkaloid substrate with a metal catalyst in the presence of an oxidizing agent. google.com Palladium-catalyzed acylation has also been employed to remove the N-methyl group while simultaneously introducing another functional group. researchgate.net Another approach involves the N-demethylation of quaternary salts formed from the parent alkaloid. For example, buprenorphine synthesis can proceed through an oripavine quaternary salt, which is then demethylated using a thiolate. nih.govsigmaaldrich.com
Table 1: Comparison of N-Demethylation Methods for Morphinan Alkaloids
| Method | Reagent(s) | Key Intermediate | Advantages | Disadvantages | Citations |
|---|---|---|---|---|---|
| von Braun Reaction | Cyanogen bromide (CNBr) | N-cyanamide | Established method | High toxicity of reagent | chim.it, nih.gov |
| Chloroformate Method | Phenyl chloroformate, then hydrazine | N-carbamate | Good yields, less toxic than CNBr | Can produce reduced byproducts | chim.it, nih.gov |
| Catalytic Demethylation | Pd or Cu catalyst, oxidizing agent | - | One-pot procedure, efficient | Requires specific catalysts | google.com |
| Quaternary Salt Cleavage | Thiolate (e.g., sodium thiophenolate) | Quaternary ammonium (B1175870) salt | Avoids toxic reagents like CNBr | Requires prior quaternization step | sigmaaldrich.com, nih.gov |
Direct Synthesis of this compound
Once the normorphinone intermediate is obtained, the final key step is the introduction of the cyclopropylmethyl group onto the nitrogen atom.
N-alkylation is the most direct method for introducing the cyclopropylmethyl moiety. This typically involves reacting the secondary amine of the normorphinone intermediate with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide, in the presence of a base. This standard SN2 reaction forms the desired tertiary amine. This strategy has been successfully used in the synthesis of various N-cyclopropylmethyl-substituted morphinans. researchgate.netnih.gov
Reductive alkylation offers an alternative route. This would involve reacting the normorphinone with cyclopropanecarboxaldehyde (B31225) to form an intermediate iminium ion, which is then reduced in situ to the final product. While a general and powerful method for amine alkylation, specific examples for the synthesis of this compound are less commonly detailed in the literature compared to direct alkylation with a halide.
The stereochemistry of the nitrogen substituent can influence the biological activity of morphinan derivatives. During the synthesis of related compounds, it has been possible to synthesize quaternary salts with the cyclopropylmethyl group in a fixed equatorial configuration. researchgate.net This implies that the N-alkylation process can proceed with a degree of stereocontrol. The nitrogen atom in the morphinan scaffold undergoes rapid inversion at room temperature, but the two possible orientations of the N-substituent (equatorial and axial) can have different energy levels. The equatorial position is generally favored for bulky substituents like the cyclopropylmethyl group to minimize steric hindrance, leading to a thermodynamically preferred product.
Advanced Chemical Transformations for Analog Generation
The this compound scaffold is a versatile platform for generating a wide array of analogues through various chemical transformations. These modifications are typically explored to refine the structure-activity relationship of the compound.
One common strategy involves substitution at the 14-position of the morphinan ring. A series of N-(cyclopropylmethyl)-14β-substituted-normorphine analogues have been synthesized, including those with bromo and thioether functionalities. nih.gov These modifications can significantly alter the compound's activity profile. nih.gov
The 6-keto group is another site for chemical elaboration. For other morphinans, the van Leusen homologation reaction, using tosylmethylisocyanide (TosMIC), has been used to convert the C6-ketone into a C6-cyanomethylene group, thereby incorporating an acrylonitrile (B1666552) substructure. mdpi.com
Furthermore, the N-cyclopropylmethyl group itself can be chemically altered. A selective ring-opening of the cyclopropane (B1198618) moiety in naltrexone (B1662487) to an N-isobutyl group has been achieved using platinum (IV) oxide and hydrobromic acid under a hydrogen atmosphere. nih.gov This demonstrates that even the defining substituent of the molecule can be a point of diversification for creating new analogues. nih.gov
Stereocontrolled Modifications at the C-14 Position (e.g., Hydroxylation, Halogenation, Acylations)
The introduction of substituents at the C-14 position of the morphinan skeleton, particularly a hydroxyl group, has been a pivotal strategy in opioid chemistry. plos.orgmdpi.com This modification significantly influences the pharmacological profile of the resulting compounds. plos.org The synthesis of 14-hydroxylated derivatives often begins from precursors like thebaine or codeine. nih.govresearchgate.net
One established method for introducing a 14-hydroxyl group involves the oxidation of a normorphinone derivative. For instance, 3-benzyl-17-cyclopropylmethylnormorphinone can be oxidized to its 14-hydroxy analogue by direct reaction with hydrogen peroxide in formic acid. google.com An alternative two-step process involves converting the starting normorphinone into a dienol acylate intermediate, which is then oxidized with a peroxyacid (like 3-chloroperbenzoic acid) or hydrogen peroxide in formic acid. google.com General methods for the 14-hydroxylation of codeinone, a related morphinan, have been achieved through catalytic air oxidation using simple manganese or copper salts in an aqueous solution. researchgate.net
Beyond hydroxylation, other substituents have been introduced at the C-14 position to probe the structural requirements for biological activity. A series of N-(cyclopropylmethyl)-14β-substituted-normorphine analogues has been synthesized and evaluated. nih.gov The synthesis of the 14β-bromo analogue, for example, results in a compound with pure antagonist properties. nih.govacs.org This highlights the critical role of the C-14 substituent's stereochemistry and electronic nature in determining the final compound's activity.
Table 1: Examples of C-14 Modified N-(Cyclopropylmethyl)normorphine Analogues and Synthetic Notes
| Compound/Analogue | C-14 Substituent | Synthetic Precursor/Method Note | Reference |
|---|---|---|---|
| N-(Cyclopropylmethyl)-14β-hydroxynormorphine | β-Hydroxy (-OH) | Synthesized for structure-activity relationship studies. | nih.gov |
| N-(Cyclopropylmethyl)-14β-bromonormorphine | β-Bromo (-Br) | Synthesized as part of a series of 14β-substituted analogues. | nih.gov |
Structural Diversification at the C-6 Position (e.g., Keto-Hydroxyl Interconversions)
The C-6 position of the morphinan scaffold is another key site for structural modification, with the interconversion between a ketone and a hydroxyl group being a common strategy to alter a compound's properties. nih.gov The presence of a C-6 ketone, as in N-(cyclopropylmethyl)dihydromorphone, versus a C-6 hydroxyl group, as in N-(cyclopropylmethyl)morphine or N-(cyclopropylmethyl)isomorphine, can lead to different receptor affinity profiles. nih.gov
For example, studies comparing N-cyclopropylmethyl (N-CPM) derivatives with either a C-6 keto or C-6 hydroxyl group have shown differences in their interactions with opioid receptors. Specifically, derivatives with a 6-hydroxyl group (non-iso configuration) showed significantly less affinity for kappa-opioid receptors compared to their isomeric counterparts (iso-derivatives). nih.gov
Synthetic strategies often involve the reduction of the C-6 ketone or the oxidation of the C-6 alcohol. The Wolff-Kishner reduction has been applied to completely remove the 6-carbonyl group from N-methylmorphinan-6-ones, leading to 6-desoxo derivatives, which demonstrates another avenue for diversification at this position. mdpi.com These transformations underscore the synthetic accessibility and pharmacological importance of the C-6 position in designing new N-cyclopropylmethyl substituted morphinans.
Table 2: Comparison of C-6 Modified N-Cyclopropylmethyl (N-CPM) Derivatives
| Compound | C-6 Functionality | Structural Note | Reference |
|---|---|---|---|
| N-CPM-dihydromorphone | Ketone | Dihydro-morphinone structure | nih.gov |
| N-CPM-morphine | Hydroxyl | Morphine-like C-ring | nih.gov |
| N-CPM-isomorphine | Hydroxyl | Isomorphine-like C-ring | nih.gov |
| N-CPM-dihydromorphine | Hydroxyl | Dihydro-morphine structure | nih.gov |
Exploration of Polycyclic Morphine Derivatives with N-Cyclopropylmethyl Substitution
To further explore the chemical space of morphinans, researchers have synthesized more complex, polycyclic derivatives containing the N-cyclopropylmethyl group. These efforts aim to create molecules with unique three-dimensional shapes that may interact differently with opioid receptors, potentially leading to improved selectivity and novel activity profiles.
One area of exploration involves the synthesis of C-normorphinans, which are analogues with a contracted C-ring. Several N-substituted C-normorphinans, including an N-cyclopropylmethyl derivative, have been synthesized and evaluated. nih.gov The synthesis of these complex structures can begin from precursors like N-formyl-octahydro-2-pyrindine, which undergoes cyclization to form the core C-normorphinan structure. nih.gov
Another significant class of polycyclic derivatives is the 6,14-endo-ethanotetrahydronorthebaines. A series of N-cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines has been developed. nih.gov These compounds feature a rigid bridged structure between C-6 and C-14, creating a highly constrained polycyclic system. The synthesis and structure-activity relationship studies of these complex molecules have led to the identification of potent and highly selective kappa-opioid receptor agonists. nih.govnih.gov These findings demonstrate that incorporating the N-cyclopropylmethyl group into elaborate, polycyclic frameworks is a fruitful strategy for discovering novel chemical entities.
Table 3: Examples of Polycyclic Morphine Derivatives with N-Cyclopropylmethyl Substitution
| Compound Class | Core Structure | Synthetic Goal/Outcome | Reference |
|---|---|---|---|
| N-Substituted C-normorphinans | C-normorphinan | Synthesis of analogues with a contracted C-ring for pharmacological testing. | nih.gov |
Iii. Molecular Pharmacology and Receptor Interaction Profiles
Quantitative Receptor Binding Affinities and Selectivities
Radioligand displacement studies and in vitro bioassays are fundamental in determining a compound's receptor binding profile. For N-(Cyclopropylmethyl)normorphinone, these studies have been primarily conducted using classical isolated tissue preparations that are rich in specific opioid receptor populations.
Mu-Opioid Receptor (µ-OR) Radioligand Displacement Studies
The mu-opioid receptor (µ-OR) is the primary target for many well-known opioids, including morphine. The interaction of this compound with the µ-OR has been characterized through its ability to antagonize the effects of µ-selective agonists. In studies utilizing the electrically stimulated guinea pig ileum (GPI) preparation, a standard model for assessing µ-opioid activity, this compound demonstrated antagonist properties. It was shown to inhibit the agonist effects of morphine in this assay. This indicates that the compound binds to the µ-opioid receptor and acts as an antagonist, blocking the receptor from being activated by a classic µ-agonist.
Delta-Opioid Receptor (δ-OR) Binding Characterization
The delta-opioid receptor (δ-OR) represents another key site of action for opioid compounds. The mouse vas deferens (MVD) preparation is a widely used bioassay sensitive to δ-agonists. In this system, this compound was evaluated for its activity at the δ-OR. The compound was found to antagonize the effects of the selective δ-agonist [D-Ala², D-Leu⁵]-enkephalin (DADLE). This finding establishes that this compound also binds to the δ-opioid receptor and functions as an antagonist.
| Receptor Subtype | Bioassay/Model | Finding |
| Mu-Opioid Receptor (µ-OR) | Guinea Pig Ileum | Antagonist activity observed against morphine. |
| Delta-Opioid Receptor (δ-OR) | Mouse Vas Deferens | Antagonist activity observed against DADLE. |
| Kappa-Opioid Receptor (κ-OR) | Isolated Tissue Assays | Antagonist activity observed against ethylketazocine. |
Nociceptin/Orphanin FQ Peptide Receptor (NOP-R) Binding Assessment
The Nociceptin/Orphanin FQ Peptide Receptor (NOP-R), also known as the opioid receptor-like 1 (ORL-1) receptor, is the fourth member of the opioid receptor family. It was discovered and cloned in 1994. wikipedia.org The primary pharmacological characterization of this compound occurred prior to the discovery of the NOP receptor. Consequently, there is no available data in the searched scientific literature assessing the binding affinity or functional activity of this specific compound at the NOP-R.
Functional Ligand Efficacy and Signaling Pathways (In Vitro)
Beyond simple binding, understanding a ligand's functional efficacy—its ability to activate a receptor and initiate downstream signaling—is crucial. This is often assessed by measuring the activation of G proteins coupled to the receptor.
Modulation of Intracellular Cyclic AMP (cAMP) Levels
The activation of G-protein coupled receptors (GPCRs), such as the μ-opioid receptor, by an agonist typically initiates a signaling cascade that includes the inhibition of the enzyme adenylyl cyclase. wikipedia.org This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). wikipedia.org
As a competitive antagonist, this compound blocks the binding of opioid agonists to the receptor. In doing so, it prevents the agonist-induced conformational change in the receptor necessary for G-protein activation and subsequent inhibition of adenylyl cyclase. getnaltrexone.com Consequently, in the presence of an opioid agonist, this compound effectively antagonizes the suppression of cAMP production, thereby maintaining or restoring basal cAMP levels.
The modulatory effect of this compound and its analogs on cAMP can be quantified using cell-based assays. For instance, in models utilizing cells expressing μ-opioid receptors (HEK–MOR cells), prolonged exposure to an agonist like morphine leads to a compensatory upregulation of the cAMP pathway, resulting in a "cAMP overshoot" upon abrupt withdrawal of the agonist or introduction of an antagonist. nih.gov Assays measuring this cAMP overshoot via technologies like Homogeneous Time Resolved Fluorescence (HTRF) can be employed to determine the potency of antagonists like naltrexone (B1662487) in reversing agonist effects. nih.gov Such studies confirm that naloxone (B1662785) and its analogs, including naltrexone, are effective in this cellular model of opioid tolerance and withdrawal. nih.gov
Determination of Agonist, Partial Agonist, and Antagonist Efficacy Profiles
This compound is predominantly classified as a pure, competitive opioid antagonist. drugbank.comdrugs.com It reversibly binds to opioid receptors, blocking the effects of both endogenous endorphins and exogenous opioids. drugbank.comdrugs.com While it has little to no intrinsic activity in the absence of an agonist, detailed pharmacological studies have revealed a more nuanced profile. drugs.com
Research indicates that this compound is not a completely silent antagonist but rather a weak partial agonist at all three opioid receptor subtypes. wikipedia.org This means that while it primarily functions to block agonists, it can weakly activate the receptors itself, though to a much lesser extent than a full agonist. The maximal effect (Emax) produced by this compound is a small fraction of that induced by standard full agonists. wikipedia.org
The table below summarizes the partial agonist efficacy of this compound at the human μ, δ, and κ opioid receptors.
| Receptor Subtype | Efficacy (Emax) | Reference |
| μ-Opioid Receptor (MOR) | 14% - 29% | wikipedia.org |
| δ-Opioid Receptor (DOR) | 14% - 25% | wikipedia.org |
| κ-Opioid Receptor (KOR) | 16% - 39% | wikipedia.org |
This interactive table summarizes the partial agonist efficacy of this compound. The Emax values represent the maximal response of the compound as a percentage of the response to a full agonist.
Investigation of Pseudo-Irreversible and Covalent Receptor Interactions
While this compound itself is a reversible competitive antagonist, its morphinan (B1239233) scaffold has been instrumental in the development of irreversible and pseudo-irreversible opioid receptor antagonists. wikipedia.orgdrugs.com These specialized ligands form a covalent bond with the receptor, leading to a long-lasting, non-competitive blockade. nih.gov
A key example is chlornaltrexamine (B1236277), an alkylating analog of naltrexone. wikipedia.org By incorporating a reactive N,N-bis(2-chloroethyl)amino group, chlornaltrexamine can form a covalent bond within the opioid receptor binding pocket, resulting in ultra-long-lasting antagonist activity. wikipedia.org
The study of such interactions often involves wash-resistant binding assays. In these experiments, membranes containing opioid receptors are incubated with the test compound and then washed extensively. A reversible ligand will be washed away, restoring the binding of a subsequent radioligand. In contrast, a covalently bound ligand will remain attached, causing a persistent reduction in radioligand binding. nih.gov This type of analysis typically shows a decrease in the maximal number of binding sites (Bmax) without a significant change in the binding affinity (Kd) of the radioligand for the remaining unoccupied receptors, which is a hallmark of non-competitive, irreversible inhibition. nih.gov
The development of dimeric compounds based on the normorphinone structure, such as N-CBM-TAMO, further illustrates this principle. This compound, containing a disulfide bridge, can interact covalently with thiol groups on the μ-opioid receptor, demonstrating wash-resistant inhibition and acting as a long-term, selective irreversible antagonist. nih.gov These findings underscore the versatility of the this compound chemical backbone as a template for designing ligands with specific and durable receptor interaction profiles.
Receptor Subtype Differentiation and Heteromerization
This compound demonstrates clear differentiation in its interaction with opioid receptor subtypes. It acts as an antagonist at μ, κ, and δ receptors but exhibits a significantly higher binding affinity for the μ-opioid receptor compared to the other two. drugbank.comwikipedia.org This preferential binding is a cornerstone of its pharmacological characterization. Its active metabolite, 6-β-naltrexol, also functions as an opioid antagonist. drugbank.com
The selectivity of a ligand for a particular receptor subtype is a critical factor in its therapeutic potential and side-effect profile. The chemical structure of this compound can be modified to alter this selectivity. For example, targeted chemical modifications to related piperidine-based structures have been used to develop antagonists with high selectivity for the kappa opioid receptor, primarily by introducing moieties that exploit unique lipophilic and hydrogen-bonding sites within the kappa receptor. nih.gov
The functional consequences of activating different receptor subtypes are distinct, and understanding how a ligand interacts with each is vital. The use of transgenic knockout mice (e.g., MOR-KO, KOR-KO, DOR-KO) in research allows for the precise determination of which receptor subtype mediates the in vivo effects of a compound. nih.gov Furthermore, research into the prefrontal cortex shows that μ- and δ-opioid receptors can have dissociable roles in modulating inhibitory neurotransmission, highlighting the importance of subtype-selective ligands. biorxiv.org
The concept of receptor heteromerization, where two or more different receptor subtypes form a functional complex (e.g., MOR-DOR heterodimers), adds another layer of complexity to opioid pharmacology. While the specific interactions of this compound with such receptor heteromers are an area of ongoing investigation, the existence of these complexes presents potential novel targets for future drug development.
Iv. Structure Activity Relationship Sar Elucidation
N-Cyclopropylmethyl Substituent: Conformational Impact on Opioid Receptor Recognition
The N-cyclopropylmethyl group is a quintessential feature in many opioid receptor ligands, dictating their pharmacological character. Its presence is a primary factor in conferring antagonist properties at the μ-opioid receptor (MOR). The conformational orientation of this substituent, relative to the piperidine (B6355638) ring of the morphinan (B1239233) core, is pivotal for receptor recognition and the subsequent functional outcome. At physiological pH, the nitrogen atom is protonated, and the spatial arrangement of the cyclopropylmethyl group can determine whether the ligand will function as an agonist or an antagonist.
Research indicates that the conformation of the N-cyclopropylmethyl group is not an isolated feature but is influenced by other structural modifications within the morphinan skeleton. For instance, the introduction of a substituent at the C-14 position can alter the conformational equilibrium of the piperidine ring, which in turn affects the orientation of the N-substituent. This allosteric interplay underscores the intricate nature of SAR in this chemical series. The cyclopropylmethyl group is thought to favor a conformation within the receptor's binding pocket that stabilizes an inactive state of the receptor, leading to antagonism.
Positional and Stereochemical Effects of C-14 Substitutions on Ligand Activity
The C-14 position of the morphinan nucleus has emerged as a critical locus for modulating pharmacological activity. The introduction of various substituents at this position can dramatically alter a ligand's affinity, efficacy, and selectivity for the different opioid receptor subtypes.
For example, the addition of a hydroxyl group at C-14 in the N-methyl series enhances MOR agonist activity, as seen in oxymorphone. However, in the N-cyclopropylmethyl series, the presence of a 14-hydroxyl group, as in naltrexone (B1662487) and naloxone (B1662785), results in potent MOR antagonists. Further diversification at the C-14 position with groups such as alkoxy, amino, or substituted phenyl groups has led to the development of ligands with a wide spectrum of activities, including partial agonists, mixed agonist-antagonists, and receptor-selective agents.
The stereochemistry of the C-14 substituent is also a crucial determinant of activity. Different stereoisomers of the same compound can exhibit markedly different pharmacological profiles, highlighting the precise three-dimensional requirements of the opioid receptor binding pockets.
Table 1: Effect of C-14 Substitution on Opioid Receptor Activity of N-Cyclopropylmethylnormorphinone Derivatives
| C-14 Substituent | Compound Example | Primary Opioid Receptor Activity |
|---|---|---|
| -H | Weak Antagonist | |
| -OH | Naltrexone | Potent μ-Antagonist, κ-Antagonist |
| -NH₂ | 14-Aminonaltrexone | μ-Antagonist, κ-Partial Agonist |
| -OCH₃ | 14-O-Methylnaltrexone | μ-Antagonist |
Influence of C-6 Functionality (Keto vs. Hydroxyl) on Receptor Efficacy and Selectivity
The nature of the functional group at the C-6 position significantly influences the pharmacological properties of N-cyclopropylmethylnormorphinone derivatives. The parent compound features a keto group at this position. The reduction of this 6-keto group to a 6-hydroxyl group, which can exist as either the 6α or 6β epimer, has profound effects on receptor efficacy and selectivity.
Generally, the 6-keto moiety, in combination with the N-cyclopropylmethyl substituent, is associated with strong antagonist activity at the MOR. When the 6-keto group is reduced to a 6α-hydroxyl group, as in the case of 6α-naltrexol, there is often a decrease in antagonist potency, and in some instances, the emergence of partial agonist activity. Conversely, the 6β-hydroxyl epimer can lead to a different pharmacological profile, sometimes with enhanced agonist properties or a shift in selectivity towards other opioid receptors.
This interplay between the C-6 functionality and other structural elements, such as the N-substituent and C-14 modifications, demonstrates the cooperative nature of ligand-receptor interactions.
Table 2: Influence of C-6 Functionality on Opioid Receptor Activity
| Compound | C-6 Functionality | Primary Opioid Receptor Activity |
|---|---|---|
| Naltrexone | Keto | Potent μ-Antagonist |
| 6α-Naltrexol | α-Hydroxyl | Reduced Antagonist Potency, Partial Agonist |
| 6β-Naltrexol | β-Hydroxyl | μ-Agonist, κ-Antagonist |
Comparative SAR Analysis with N-Alkyl and N-Aralkyl Morphinan Derivatives
A comparative analysis of N-(cyclopropylmethyl)normorphinone derivatives with morphinans bearing other N-substituents, such as N-alkyl and N-aralkyl groups, provides a broader understanding of the role of the N-substituent. The archetypal N-methyl group, present in morphine and oxymorphone, is strongly correlated with potent MOR agonism. The substitution of the N-methyl group with the N-cyclopropylmethyl group is the classic example of the "agonist-to-antagonist" switch in opioid pharmacology.
The size and nature of the N-substituent are critical. While small N-alkyl groups tend to favor MOR agonism, increasing the size of the alkyl chain can introduce antagonist properties. The N-cyclopropylmethyl group appears to possess an optimal combination of size, shape, and conformational properties to induce an antagonist conformation at the MOR.
In contrast, N-aralkyl substituents, such as the N-phenethyl group, can dramatically increase agonist potency. For instance, N-phenethylnormorphine is a significantly more potent MOR agonist than morphine. This suggests that the N-substituent binding domain of the receptor can accommodate bulky aromatic moieties, and these interactions can enhance agonist efficacy. This comparative analysis highlights the unique and pivotal role of the N-cyclopropylmethyl group in defining the pharmacological character of this class of morphinans.
Development of Receptor-Selective Ligands Based on SAR Principles
The comprehensive SAR data amassed from the study of this compound and its analogues has been instrumental in the rational design and development of receptor-selective ligands. By strategically manipulating various structural motifs within the morphinan framework, medicinal chemists have been able to fine-tune the pharmacological profiles of these compounds.
A notable success of this approach has been the creation of selective κ-opioid receptor (KOR) agonists. The combination of the N-cyclopropylmethyl group with specific bulky substituents at the C-14 position has proven to be a fruitful strategy for achieving KOR selectivity. These selective KOR agonists are of significant interest for their potential as non-addictive analgesics and for the treatment of a range of central nervous system disorders.
Furthermore, judicious modifications at both the C-6 and C-14 positions of the N-cyclopropylmethylnormorphinone scaffold have yielded potent and selective δ-opioid receptor (DOR) antagonists. These molecules serve as invaluable pharmacological tools for investigating the physiological and pathophysiological roles of the DOR system and hold therapeutic promise for conditions such as depression and anxiety. The successful development of these receptor-selective ligands exemplifies the power of SAR-driven drug discovery, enabling the creation of novel chemical entities with precisely tailored pharmacological actions.
V. Preclinical Pharmacological Characterization in Non Human Systems
In Vitro Pharmacological Assays in Isolated Tissue Preparations
In vitro studies using isolated tissue preparations are fundamental in characterizing the activity of a compound at specific receptor types. For N-(Cyclopropylmethyl)normorphinone, these assays have been instrumental in defining its antagonist properties at opioid receptors.
The guinea pig ileum (GPI) preparation is a classic model rich in μ-opioid receptors, making it an excellent system for studying the effects of opioids and their antagonists. rjptsimlab.comdrnaitiktrivedi.com In this bioassay, the contractile response of the ileum to an opioid agonist is measured in the presence and absence of the antagonist.
Studies involving this compound and its analogues have demonstrated their antagonist activity in the GPI assay. nih.gov For instance, a 14-β-bromo derivative of N-(cyclopropylmethyl)normorphine was found to be a pure antagonist, with a potency comparable to that of naloxone (B1662785) in this preparation. nih.gov This indicates a strong interaction with the μ-opioid receptors in the guinea pig ileum. The antagonist properties are determined by the compound's ability to inhibit the agonist-induced contractions of the smooth muscle. rjptsimlab.comdrnaitiktrivedi.com
| Compound | Activity in GPI Bioassay | Potency Comparison | Source |
| 14-β-bromo-N-(cyclopropylmethyl)normorphine | Pure Antagonist | Equal to Naloxone | nih.gov |
In contrast, a sulfur analogue of N-(cyclopropylmethyl)-14-β-hydroxynormorphine displayed both agonist and antagonist properties, with a potency similar to nalorphine. nih.gov This highlights how subtle structural modifications can significantly alter the pharmacological profile of the parent compound.
The mouse vas deferens (MVD) preparation is another critical in vitro model that contains a mixed population of opioid receptors, including μ, δ, and κ receptors. nih.govnih.gov This allows for a more comprehensive evaluation of a compound's selectivity and activity across different opioid receptor subtypes.
In the MVD preparation, this compound derivatives have been assessed for their antagonist effects against various opioid agonists. nih.govnih.gov For example, a series of 14-β-substituted analogues of N-(cyclopropylmethyl)normorphine were tested for their ability to antagonize the effects of opioid agonists in this tissue. nih.gov The potency and selectivity of these analogues can be compared to standard antagonists like naltrexone (B1662487). nih.gov Research has shown that naltrexone and naloxone are equipotent in antagonizing both morphine (a μ-agonist) and [D-Ala2-D-Leu5]enkephalin (a δ-agonist) in the MVD preparation. nih.gov This provides a benchmark for evaluating the antagonist profile of new compounds.
| Agonist | Antagonist | Potency in MVD | Source |
| Morphine | Naltrexone/Naloxone | Equipotent | nih.gov |
| [D-Ala2-D-Leu5]enkephalin | Naltrexone/Naloxone | Equipotent | nih.gov |
A comparative analysis of a compound's activity across different tissue models provides valuable insights into potential tissue-specific effects and receptor subtype selectivity. The differences in antagonist potency between the GPI and MVD preparations for certain compounds suggest variations in the properties of μ-opioid receptors in these tissues. nih.gov
For instance, naltrexone is reported to be 3.5 to 5 times more potent than naloxone in antagonizing morphine in the guinea pig ileum, while they are equipotent in the mouse vas deferens. nih.gov This discrepancy points to potential differences in the μ-opioid receptor populations between these two peripheral tissues. Such comparative studies are essential for building a comprehensive pharmacological profile of a compound like this compound and its derivatives, helping to predict their effects in more complex in vivo systems.
In Vivo Pharmacological Assessments in Animal Models (Excluding Clinical Outcomes)
Following in vitro characterization, in vivo studies in animal models are conducted to understand the compound's effects in a whole organism. These assessments provide crucial information on receptor engagement and the duration of action in a living system.
Receptor occupancy studies are designed to determine the extent to which a drug binds to its target receptors in the brain and other tissues at various doses. These studies often use techniques like positron emission tomography (PET) or by measuring the blockade of a radiolabeled ligand.
For opioid antagonists like naltrexone, a structurally related compound, receptor occupancy studies in rodents and other species have been informative. nih.govsnmjournals.org These studies have shown that oral administration of naltrexone can lead to high and sustained occupancy of central μ-opioid receptors. biorxiv.org For example, a single dose of naltrexone can result in over 90% receptor occupancy. Chronic dosing regimens also demonstrate a dose-dependent increase in receptor occupancy, reaching a saturation point at higher doses. Similar studies with this compound would be critical to establish its brain penetrance and the dose range required to achieve significant receptor engagement.
| Antagonist | Dosing | Receptor Occupancy | Source |
| Naltrexone | Single Dose | >90% | |
| Naltrexone | Chronic Dosing (16mg) | 70-80% | |
| Naltrexone | Chronic Dosing (32mg & 48mg) | ~90% |
Long-term or chronic administration of an antagonist can lead to adaptive changes in the receptor system, such as receptor upregulation or desensitization. Investigating these long-term effects is crucial for understanding the potential consequences of sustained treatment.
Studies with long-acting opioid antagonists have shown that their effects can persist for extended periods. For example, some κ-opioid receptor antagonists can disrupt receptor signaling for 14-21 days after a single administration. researchgate.net In the context of μ-opioid receptors, chronic naltrexone treatment in rats has been associated with an enhanced sensitivity to its behavioral effects, a phenomenon that could be related to conditioning processes. nih.gov A derivative of this compound, N-CPM-TAMO, has been shown to be a long-term antagonist of morphine-induced antinociception in mice, with its effects lasting up to 48 hours. nih.gov This long duration of action is a significant characteristic that warrants further investigation into the underlying mechanisms, including the potential for receptor desensitization or other adaptive changes in the opioid system.
Vi. Computational Chemistry and Molecular Modeling Applications
Ligand-Receptor Docking Studies for Binding Mode Prediction
Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. For N-(Cyclopropylmethyl)normorphinone, docking studies would be crucial to understand its interaction with opioid receptors (μ, δ, and κ). These studies would predict the binding pose and identify key amino acid residues within the receptor's binding pocket that interact with the ligand. The results would be presented in terms of binding affinity scores, which estimate the strength of the interaction.
No specific ligand-receptor docking studies for this compound have been identified in the current scientific literature.
Advanced Conformational Analysis and Energy Minimization of Ligand Structures
Conformational analysis involves identifying the low-energy, stable three-dimensional shapes (conformers) of a molecule. For this compound, this would involve exploring the rotational flexibility of the cyclopropylmethyl group and other single bonds to determine the most probable conformations in a biological environment. Energy minimization calculations would then refine these structures to their most stable energetic state.
Specific data from advanced conformational analysis and energy minimization of this compound is not available in published research.
Molecular Dynamics Simulations of this compound-Receptor Complexes
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. An MD simulation of this compound bound to an opioid receptor would reveal the stability of the binding pose, the flexibility of the complex, and the specific interactions that are maintained over the simulation period. This would offer a more realistic view of the binding event than static docking models.
There are no published molecular dynamics simulation studies specifically examining the this compound-receptor complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model that includes this compound, a dataset of structurally similar compounds with known opioid receptor affinities would be required. The model would identify physicochemical properties or structural features that are critical for activity, which could then be used to predict the activity of new, unsynthesized derivatives.
A QSAR model specifically developed for or including this compound has not been reported in the literature.
De Novo Ligand Design Utilizing Structure-Based and Ligand-Based Computational Approaches
De novo design algorithms use computational methods to design novel molecules with desired properties. Structure-based approaches would utilize the three-dimensional structure of the opioid receptor binding site to build a molecule, like this compound, from scratch. Ligand-based methods would use the known structural features of active opioid ligands to generate new chemical entities.
No de novo ligand design studies specifically aimed at or originating from the structure of this compound are documented in scientific publications.
Vii. Emerging Research Avenues and Future Perspectives
Targeting Biased Agonism and Functional Selectivity in N-(Cyclopropylmethyl)normorphinone Derivatives
The concept of biased agonism, or functional selectivity, has become a central theme in modern pharmacology, particularly for G-protein-coupled receptors (GPCRs) like the opioid receptors. nih.gov This theory posits that a ligand can stabilize specific receptor conformations, leading to the preferential activation of one intracellular signaling pathway over another. nih.govyoutube.com For opioid receptors, the two primary pathways are the G-protein signaling cascade, largely associated with therapeutic analgesic effects, and the β-arrestin pathway, which is implicated in adverse effects like respiratory depression and the development of tolerance. mdpi.comiasp-pain.org
Research into this compound derivatives focuses on exploiting this phenomenon to create "biased agonists." The goal is to design molecules that selectively activate the G-protein pathway while minimizing or avoiding the recruitment of β-arrestin. mdpi.comfrontiersin.org Studies have shown that different opioid agonists can induce varied downstream cellular responses that are not solely dependent on the ligand's efficacy at the receptor. nih.gov For instance, certain metabolites of morphine have demonstrated higher potency for β-arrestin recruitment compared to G-protein activation, indicating an inherent bias in their signaling. acs.org
The development of G-protein-biased agonists for the kappa opioid receptor (κOR) is a particularly active area, with the hypothesis that such compounds could provide analgesia without the dysphoria and other negative side effects associated with unbiased κOR agonists. frontiersin.orgacs.org By systematically modifying the this compound structure, researchers aim to fine-tune the ligand-receptor interaction to achieve a desired signaling profile, potentially leading to safer and more effective analgesics. mdpi.com
Table 1: Key Concepts in Biased Agonism at Opioid Receptors
| Concept | Description | Therapeutic Goal |
|---|---|---|
| G-Protein Pathway | Primarily mediates the desired analgesic effects of opioids. mdpi.com | Maximize activation for pain relief. |
| β-Arrestin Pathway | Implicated in adverse side effects such as respiratory depression, tolerance, and constipation. mdpi.comiasp-pain.org | Minimize or block activation to improve safety. |
| Biased Agonist | A ligand that preferentially activates one signaling pathway over another (e.g., G-protein over β-arrestin). nih.gov | Develop drugs with fewer side effects. |
| Functional Selectivity | The ability of different ligands acting on the same receptor to produce distinct functional outcomes. nih.gov | To create tailored therapeutic responses. |
Chemical Design Considerations for Prodrugs Leveraging the this compound Scaffold
A prodrug is an inactive or less active compound that is metabolized into a pharmacologically active drug within the body. This strategy is employed to overcome challenges related to a drug's pharmacokinetic properties, such as poor solubility, limited bioavailability, or unfavorable distribution. The this compound scaffold is a candidate for prodrug design to enhance its therapeutic potential.
Chemical modifications can be strategically applied to the core structure to create prodrugs. A key approach involves the modification of functional groups, such as the hydroxyl group at the 6-position. For example, research on related N-substituted normorphine derivatives has explored the creation of sulfate (B86663) conjugates. nih.gov In a study involving N-cyclopropylmethylnormorphine (CPN), a closely related compound, a sulfate conjugate (N-cyclopropylmethylnormorphine-6-sulfate, or C-6-S) was synthesized and evaluated. nih.gov Such a modification can alter the molecule's polarity and solubility, potentially affecting how it is absorbed, distributed, and metabolized, thereby functioning as a prodrug.
The design of these prodrugs requires careful consideration of the type of chemical linkage used, as it must be stable enough to allow the prodrug to reach its target tissue but also cleavable by endogenous enzymes to release the active parent drug.
Table 2: Prodrug Design Strategies for Morphinan (B1239233) Scaffolds
| Modification Site | Chemical Strategy | Potential Advantage | Example Compound (Related) |
|---|---|---|---|
| C6-Hydroxyl Group | Sulfation (Conjugation) | Altered polarity, modified pharmacokinetic profile. | N-cyclopropylmethylnormorphine-6-sulfate (C-6-S) nih.gov |
| Phenolic Hydroxyl | Esterification | Improved membrane permeability, protection from first-pass metabolism. | General Opioid Strategy |
| N-substituent | Introduction of cleavable linkers | Targeted release, altered receptor interaction profile. | General Prodrug Design |
Exploration of Allosteric Modulation Sites on Opioid Receptors for Morphinan Ligands
Allosteric modulation represents a sophisticated approach to influencing receptor activity. Unlike traditional (orthosteric) ligands that bind to the primary active site of a receptor, allosteric modulators bind to a distinct, topographically separate site. nih.govnih.gov This binding event induces a conformational change in the receptor that can alter the binding or efficacy of the orthosteric ligand. nih.gov This mechanism offers a novel way to fine-tune opioid receptor signaling, potentially with greater subtlety and safety than direct agonists or antagonists. acs.org
Allosteric modulators are classified based on their effect:
Positive Allosteric Modulators (PAMs): These compounds enhance the effect of the endogenous or an exogenous orthosteric ligand, often by increasing its binding affinity or signaling efficacy. nih.gov A μ-opioid receptor PAM (μ-PAM) could, for example, increase the potency of endogenous opioids, maintaining the natural spatial and temporal patterns of pain relief. nih.gov
Negative Allosteric Modulators (NAMs): These reduce the effect of the orthosteric ligand. nih.gov
Silent Allosteric Modulators (SAMs): These bind to the allosteric site without affecting the orthosteric ligand's function but can block the binding of other allosteric modulators. nih.gov
Research has identified potential allosteric binding sites on opioid receptors. pnas.org For the μ-opioid receptor, computational and experimental studies have suggested a binding cleft in the transmembrane region that can accommodate allosteric modulators. pnas.orgyoutube.com The development of allosteric modulators for morphinan ligands is an area of growing interest because it could lead to therapeutics that augment the body's natural pain-control mechanisms or reduce the required doses of conventional opioids, thereby mitigating side effects. arizona.edu
Development of Novel Chemical Probes and Affinity Labels for Opioid Receptor Research
To understand the complex biology of opioid receptors, researchers require sophisticated tools to visualize and manipulate them in their native environment. The this compound scaffold is a valuable starting point for the design of chemical probes and affinity labels, which are modified ligands created to study receptor pharmacology. nih.gov
Two important classes of such tools are:
Fluorescent Probes: These are created by attaching a fluorescent molecule (a fluorophore) to the ligand. This allows for the direct visualization of receptors in living cells and tissues. nih.gov For example, a derivative of the related antagonist naltrexamine has been used to create a fluorescent probe that can label opioid receptors in living neurons, enabling the study of their distribution and function without relying on fixed tissues. nih.gov The design must ensure that the addition of the bulky fluorophore does not significantly compromise the ligand's affinity for the receptor. nih.gov
Affinity Labels: These are ligands that contain a reactive functional group. After binding to the receptor's active site, this group forms a covalent (permanent) bond with a nearby amino acid residue. This irreversibly labels the receptor, which is useful for identifying the specific amino acids that constitute the binding pocket. nih.gov Photo-affinity labels (PALs), which become reactive only when exposed to light, are a particularly powerful type of affinity label, offering precise temporal control over the labeling reaction. nih.gov
These chemical tools are instrumental in mapping receptor distribution, investigating the molecular details of ligand-receptor interactions, and understanding the changes in receptor populations associated with various physiological and pathological states. nih.govnih.gov
Stereochemical Divergence and Enantiopure Synthesis of this compound Analogues
The biological activity of morphinan compounds is exquisitely sensitive to their stereochemistry—the specific three-dimensional arrangement of their atoms. Most opioid alkaloids derived from natural sources, like the poppy plant, exist as a single enantiomer (a single mirror-image form). rsc.org However, the "non-natural" enantiomer can possess unique and sometimes therapeutically valuable properties. rsc.org
Therefore, a significant research focus is on stereochemical divergence and enantiopure synthesis. This involves developing synthetic routes that can produce not only the naturally occurring stereoisomer but also its mirror image with high purity. Recent advances have led to de novo (from scratch) enantioselective syntheses of 14-hydroxy-6-oxomorphinans, a class that includes derivatives of this compound. rsc.orgrsc.org These synthetic strategies often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions, such as intramolecular Heck reactions or asymmetric reductions. rsc.orgudel.edu
The ability to synthesize both enantiomers is crucial for several reasons:
Exploring Novel Pharmacology: The non-natural enantiomer may interact with different receptors or have a completely different mode of action. For instance, the non-natural enantiomer of naltrexone (B1662487), ent-naltrexone, is an antagonist of Toll-like receptor 4 (TLR4) and has shown potential in reversing neuropathic pain in animal models. rsc.org
Structure-Activity Relationship (SAR) Studies: Comparing the activity of both enantiomers provides deep insights into the specific steric requirements of the opioid receptor binding pocket. nih.govmdpi.com
Reducing Reliance on Natural Sources: Total synthesis can provide a stable supply of these compounds, independent of poppy cultivation and its associated logistical and societal issues. rsc.orgrsc.org
This area of research opens the door to discovering analogues with entirely new therapeutic applications beyond traditional opioid receptor modulation.
Q & A
Q. Advanced Research Focus
- Oxadiazole Substitution : Replacing hydroxyl groups with 5-methyl-1,2,4-oxadiazole improves metabolic stability (t > 6 hours in plasma) while retaining KOR affinity .
- Fluorinated Moieties : Trifluoromethyl groups at the 3,5-positions of benzamide derivatives enhance blood-brain barrier penetration (logP > 3.5) .
Q. SAR Table :
What analytical challenges arise in quantifying this compound in biological matrices?
Q. Advanced Research Focus
- Matrix Interference : Plasma proteins and lipids co-elute with the compound, requiring SPE or SLE purification before LC-MS/MS .
- Isomeric Purity : Epimeric forms (e.g., 5α vs. 5β) complicate quantification. Use chiral columns (e.g., Chiralpak AD-H) for resolution .
Method Optimization : Employ deuterated internal standards (e.g., d-nalfurafine) to correct for ion suppression in ESI+ mode .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
